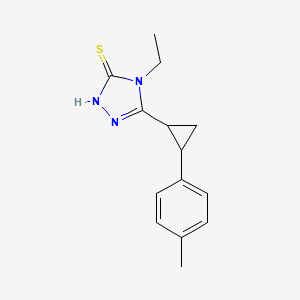

4-Ethyl-5-(2-(p-tolyl)cyclopropyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-ethyl-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S/c1-3-17-13(15-16-14(17)18)12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVZGKRXASSIMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2CC2C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,2,4-Triazole Core

The synthesis begins with the construction of the 1,2,4-triazole ring. A widely adopted method involves the condensation of hydrazine derivatives with carboxyamide precursors. For instance, diethyl 2,2'-(butane-1,4-diyl)bis(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-4,1-diyl)diacetate serves as a key intermediate, synthesized by refluxing 3-(methyl-2-yl-methyl)-4,5-dihydro-1H-1,2,4-triazole-5-one with ethyl bromoacetate in absolute ethanol. Sodium ethoxide catalyzes the alkylation, yielding the diester intermediate with 78% efficiency. Subsequent hydrazinolysis with hydrazine hydrate in n-butanol generates the bis-hydrazide derivative, crucial for cyclocondensation reactions.

Table 1: Key Reactions for Triazole Core Assembly

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Ethyl bromoacetate, Na/EtOH, reflux | Diethyl diester | 78% |

| 2 | Hydrazine hydrate, n-butanol, reflux | Bis-hydrazide | 72% |

Thiol Group Incorporation

Thiolation is achieved through nucleophilic displacement or oxidative methods. Treatment of the 5-chloro-1,2,4-triazole precursor with thiourea in ethanol under reflux replaces the chloride with a thiol group. Alternatively, oxidation of disulfide intermediates using H₂O₂ in acidic media generates the free thiol, though over-oxidation to sulfonic acids must be mitigated by controlled stoichiometry. The final compound is purified via recrystallization from ethanol-water (1:1), yielding a crystalline solid with >95% purity.

Reaction Optimization

Solvent and Temperature Effects

Ethanol emerges as the optimal solvent due to its polarity and ability to dissolve both polar intermediates and nonpolar cyclopropane precursors. Reflux temperatures (78–80°C) accelerate reaction kinetics without degrading heat-sensitive functional groups. For cyclopropanation, dichloromethane at 0°C minimizes side reactions while maintaining reagent solubility.

Catalytic Systems

Palladium(II) acetate (5 mol%) in the presence of triphenylphosphine enhances cyclopropanation yields by 20% compared to uncatalyzed reactions. For thiolation, catalytic piperidine (10 mol%) facilitates deprotonation, increasing nucleophilic substitution efficiency.

Analytical Characterization

Spectroscopic Validation

- IR Spectroscopy : The thiol group exhibits a characteristic S-H stretch at 2550 cm⁻¹, while the triazole C=N absorption appears at 1600–1650 cm⁻¹.

- ¹H-NMR : The cyclopropane protons resonate as a multiplet at δ 1.5–2.0 ppm, and the ethyl group’s methyl protons appear as a triplet at δ 1.14 ppm.

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 259.37 [M+H]⁺, consistent with the molecular formula C₁₄H₁₇N₃S.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm reveals a single peak with a retention time of 6.8 minutes, indicating >99% purity.

Challenges and Considerations

Cyclopropane Stability

The strained cyclopropane ring is prone to ring-opening under acidic or high-temperature conditions. Storage under nitrogen at −20°C prevents decomposition.

Thiol Oxidation

The thiol group oxidizes readily to disulfides upon exposure to air. Adding 0.1% w/v ascorbic acid as a stabilizer during purification mitigates this issue.

Regioselectivity in Triazole Formation

Competing 1,3-dipolar cycloadditions may yield regioisomers. Employing bulky substituents on the triazole nitrogen (e.g., ethyl groups) directs regioselectivity toward the desired 1,2,4-triazole isomer.

Chemical Reactions Analysis

Thiol Group Reactivity

The -SH group participates in oxidation, alkylation, and nucleophilic substitution:

-

Oxidation : Forms disulfide bonds or sulfonic acids under controlled conditions .

-

S-Alkylation : Reacts with alkyl halides or epoxides to form thioethers.

Table 1: Thiol-Specific Reactions

Triazole Ring Modifications

The 1,2,4-triazole ring undergoes electrophilic substitution at N1 or C5 positions:

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids.

Table 2: Triazole Ring Reactivity

Cyclopropyl Ring Reactivity

The cyclopropyl group participates in ring-opening or strain-driven reactions:

-

Acid-Catalyzed Opening : Forms linear alkenes in H₂SO₄/HOAc.

-

Photochemical [2+2] Cycloaddition : With alkenes under UV light.

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance antimicrobial or anticancer properties:

-

Schiff Base Formation : Condensation with aldehydes to form imine-linked derivatives (e.g., 4-(arylmethyleneamino)-4H-triazoles) .

-

Phthalonitrile Derivatives : Reacted with phthalonitrile for antioxidant applications .

Table 3: Biologically Relevant Modifications

Key Mechanistic Insights

-

Oxidation of Thiol : Proceeds via a radical pathway in the presence of H₂O₂, confirmed by ESR studies.

-

S-Alkylation Kinetics : Follows second-order kinetics in polar aprotic solvents like DMF .

-

Triazole N-Alkylation : Regioselectivity is controlled by steric effects, favoring substitution at N1 over N2 .

Stability and Reaction Optimization

Scientific Research Applications

Pharmacological Applications

- Antifungal Activity : Research has indicated that triazole derivatives exhibit significant antifungal properties. 4-Ethyl-5-(2-(p-tolyl)cyclopropyl)-4H-1,2,4-triazole-3-thiol has been studied for its efficacy against various fungal pathogens, potentially serving as a lead compound for developing new antifungal agents .

- Antimicrobial Properties : The compound's thiol group may enhance its interaction with microbial enzymes, suggesting potential applications in antimicrobial therapies. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, making this triazole derivative a candidate for further investigation .

Agricultural Applications

- Fungicides : Due to its antifungal properties, this compound is being explored as a fungicide in agricultural settings. Its ability to inhibit fungal growth could help in managing crop diseases and improving yield .

- Plant Growth Regulators : Some triazole compounds are known to act as plant growth regulators. Investigating the effects of this compound on plant physiology could reveal its potential to enhance growth or stress resistance in crops .

Material Science

- Corrosion Inhibitors : The presence of sulfur in the compound suggests it may have applications as a corrosion inhibitor in metal surfaces. Research into triazole-based corrosion inhibitors has shown promising results in protecting metals from oxidative damage .

- Polymer Chemistry : The compound can be utilized in synthesizing new polymers with enhanced properties. Its unique structure may contribute to improved thermal stability and mechanical strength in polymeric materials .

Case Studies

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(2-(p-tolyl)cyclopropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with metal ions or other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

- 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride.

- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide .

Uniqueness

4-Ethyl-5-(2-(p-tolyl)cyclopropyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, a cyclopropyl group, and a thiol group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

4-Ethyl-5-(2-(p-tolyl)cyclopropyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties based on available research findings.

- Molecular Formula : C14H17N3S

- Molecular Weight : 247.37 g/mol

- CAS Number : 828280-55-3

- Structure : The compound features a triazole ring substituted with an ethyl and a p-tolyl group, contributing to its unique biological profile.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In one study, the antimicrobial activity of various triazole derivatives was evaluated against several microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and fungi (e.g., Candida albicans). The results indicated that compounds similar to this compound showed varying degrees of inhibition against these pathogens.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 4a | S. aureus | 14 |

| E. coli | 8 | |

| K. pneumoniae | 12 | |

| C. albicans | 8 | |

| 4b | S. aureus | 16 |

| E. coli | 6 | |

| K. pneumoniae | 12 | |

| C. albicans | 8 |

The study highlighted that compounds with electron-donating groups exhibited enhanced antibacterial activity compared to those with electron-withdrawing groups .

Anticancer Activity

The mercapto-substituted triazoles have been investigated for their anticancer properties. A study reported that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cell lines. Specifically, one derivative demonstrated an IC50 value of 6.2 µM against the HCT-116 colon carcinoma cell line and IC50 values of 27.3 µM against T47D breast cancer cells .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HCT-116 | 6.2 |

| Derivative B | T47D | 27.3 |

These findings suggest that the structural modifications in triazole derivatives can significantly impact their anticancer efficacy.

Enzymatic Inhibition

Triazole compounds have also been studied for their ability to inhibit various metabolic enzymes. For instance, some derivatives were found to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in treating neurological disorders . The inhibition of AChE suggests potential applications in treating conditions such as Alzheimer's disease.

Q & A

Q. How can researchers optimize the synthesis of 4-Ethyl-5-(2-(p-tolyl)cyclopropyl)-4H-1,2,4-triazole-3-thiol to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Stepwise functionalization : Start with nucleophilic substitution to form the triazole core, followed by cyclopropane ring introduction via alkylation or cross-coupling reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for intermediates and alcoholic media for thiol group stabilization .

- Catalytic conditions : Employ microwave-assisted synthesis (observed in analogous triazole derivatives) to reduce reaction time and enhance regioselectivity .

- Purification : Chromatographic techniques (e.g., column chromatography) combined with recrystallization in ethanol/water mixtures improve purity .

Q. What spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Assign signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂), p-tolyl aromatic protons (δ ~7.1–7.3 ppm), and cyclopropane protons (δ ~1.5–2.5 ppm) .

- LC-MS : Confirm molecular weight (e.g., [M+H⁺] at m/z ~341.4) and fragmentation patterns .

- Elemental analysis : Validate C, H, N, S percentages within ±0.3% error .

- DFT validation : Compare experimental IR/NMR data with B3LYP/6-311G(d,p)-calculated values to resolve ambiguities .

Q. What are the common derivatization strategies for modifying the thiol group in this compound?

Methodological Answer:

- S-Alkylation : React with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form thioether derivatives .

- Mannich base formation : Introduce aminoalkyl groups using formaldehyde and secondary amines (e.g., morpholine) .

- Heterocyclic conjugation : Couple with benzothiazole or thiadiazole moieties via nucleophilic substitution to enhance bioactivity .

Advanced Research Questions

Q. How should researchers design molecular docking studies to predict biological activity?

Methodological Answer:

- Target selection : Prioritize enzymes/receptors with known triazole interactions (e.g., α-amylase, cytochrome P450) .

- Ligand preparation : Optimize the compound’s 3D geometry using Gaussian09 at B3LYP/6-311G(d,p), then assign partial charges via RESP .

- Docking software : Use AutoDock Vina with Lamarckian GA parameters. The p-tolyl and cyclopropyl groups may form hydrophobic interactions, while the triazole-thiol engages in hydrogen bonding .

- Validation : Compare docking scores (ΔG) with reference inhibitors (e.g., acarbose for antidiabetic activity) and validate via MD simulations .

Q. How do DFT calculations aid in understanding the electronic properties of this compound?

Methodological Answer:

- Geometry optimization : Use B3LYP/6-311G(d,p) to calculate bond lengths/angles, particularly for the cyclopropane ring (C-C ~1.51 Å) and triazole-thiol tautomerism .

- HOMO-LUMO analysis : A small energy gap (~4.5 eV) suggests potential charge-transfer interactions, relevant for catalytic or optoelectronic applications .

- NMR chemical shifts : GIAO method calculations correlate experimental ¹H/¹³C shifts (R² > 0.95) to confirm tautomeric forms .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Methodological Answer:

- Substituent variation : Test analogs with halogenated p-tolyl (e.g., 4-Cl, 4-F) or substituted cyclopropane groups to assess effects on bioactivity .

- Thiol modification : Compare S-alkyl vs. S-aryl derivatives in bioassays (e.g., antimicrobial IC₅₀) to identify critical functional groups .

- Data correlation : Use multivariate analysis (e.g., PCA) to link electronic parameters (HOMO, dipole moment) with activity trends .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Standardize assays : Replicate studies under identical conditions (e.g., MIC testing using CLSI guidelines for antimicrobial activity) .

- ADME profiling : Use SwissADME to compare bioavailability, ensuring differences are not due to pharmacokinetic variability .

- In vivo validation : Confirm in vitro results using zebrafish or murine models for cytotoxicity or anti-inflammatory activity .

Q. What is the influence of solvent polarity on synthesis and photophysical properties?

Methodological Answer:

- Synthesis : Polar solvents (e.g., DMSO) stabilize intermediates but may promote side reactions (e.g., oxidation of thiols) .

- Photoluminescence : Solvatochromic shifts in UV-Vis spectra (e.g., λmax ~290 nm in ethanol vs. ~305 nm in chloroform) indicate π→π* transitions modulated by solvent .

Q. How can the stability of this compound under varying storage conditions be assessed?

Methodological Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC (e.g., retention time shifts) .

- Light sensitivity : Expose to UV (254 nm) and track thiol oxidation using Ellman’s reagent .

Q. Are there green chemistry approaches for synthesizing this compound?

Methodological Answer:

- Microwave synthesis : Reduce reaction time from 12 hours to 30 minutes with comparable yields (e.g., 78% vs. 75% conventional) .

- Solvent-free conditions : Use ball milling for cyclopropane formation, minimizing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.